molecular formula C5H4BrN3O3 B1380646 5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate CAS No. 935534-41-1

5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate

Cat. No.: B1380646
CAS No.: 935534-41-1
M. Wt: 234.01 g/mol
InChI Key: VDISGDOEOLMWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate is a useful research compound. Its molecular formula is C5H4BrN3O3 and its molecular weight is 234.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

  • Large Scale Synthesis

    A study by Agosti et al. (2017) on the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation highlights the challenges and solutions in scaling up the production of nitropyridine derivatives, suggesting the relevance of such compounds in industrial applications, including material science and pharmaceuticals (Agosti et al., 2017).

  • Quantum Mechanical and Spectroscopic Studies

    Research by Abraham et al. (2017) on 2-Amino-3-bromo-5-nitropyridine involving quantum mechanical, spectroscopic, and docking studies indicates the utility of nitropyridine derivatives in the development of new materials with specific electronic and vibrational characteristics, including potential applications in non-linear optical (NLO) materials (Abraham et al., 2017).

Analytical and Detection Tools

  • Fluorescent Probes for Metal Ions: Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds for the detection of Fe3+ and Hg2+ in aqueous media. This research demonstrates the potential of nitropyridine derivatives in environmental monitoring and bioanalytical applications (Singh et al., 2020).

Molecular Docking and Biological Studies

  • Molecular Docking Studies: Computational studies on molecules like 2-Amino-3-bromo-5-nitropyridine, which share structural similarities with 5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate, have been used to predict biological activity. For example, Abraham et al. (2017) conducted molecular docking studies to understand the biological activity of nitropyridine derivatives, indicating their potential in drug development and molecular biology research (Abraham et al., 2017).

Properties

IUPAC Name

6-bromo-4-nitro-1-oxidopyridin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDISGDOEOLMWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Br)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-41-1
Record name 3-Pyridinamine, 6-bromo-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935534-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate
Reactant of Route 2
Reactant of Route 2
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate
Reactant of Route 3
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate
Reactant of Route 4
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate
Reactant of Route 5
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate
Reactant of Route 6
Reactant of Route 6
5-Amino-2-bromo-4-nitropyridin-1-ium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.